molecular formula C10H7ClN2O2S B11359390 2-Chlorophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

2-Chlorophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B11359390
M. Wt: 254.69 g/mol
InChI Key: KSHYYYNLYKMCEU-UHFFFAOYSA-N
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Description

2-Chlorophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that belongs to the class of thiadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically involves the reaction of 2-chlorophenyl hydrazine with carbon disulfide and methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

2-Chlorophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can be compared with other thiadiazole derivatives:

Properties

Molecular Formula

C10H7ClN2O2S

Molecular Weight

254.69 g/mol

IUPAC Name

(2-chlorophenyl) 4-methylthiadiazole-5-carboxylate

InChI

InChI=1S/C10H7ClN2O2S/c1-6-9(16-13-12-6)10(14)15-8-5-3-2-4-7(8)11/h2-5H,1H3

InChI Key

KSHYYYNLYKMCEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)OC2=CC=CC=C2Cl

Origin of Product

United States

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